2-Fluorobenzyl isothiocyanate

Physical Chemistry Chemical Synthesis Process Chemistry

2-Fluorobenzyl isothiocyanate (CAS 64382-80-5), with the molecular formula C8H6FNS and a molecular weight of 167.20 g/mol, is a fluorinated aromatic isothiocyanate. This compound belongs to the broader class of isothiocyanates, characterized by the reactive -N=C=S functional group, and is a derivative of benzyl isothiocyanate where a fluorine atom is substituted at the ortho (2-) position of the benzene ring.

Molecular Formula C8H6FNS
Molecular Weight 167.21 g/mol
CAS No. 64382-80-5
Cat. No. B1295478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobenzyl isothiocyanate
CAS64382-80-5
Molecular FormulaC8H6FNS
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN=C=S)F
InChIInChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2
InChIKeyHHJNPMOABDDXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorobenzyl Isothiocyanate (CAS 64382-80-5): A Versatile Fluorinated Aromatic Isothiocyanate Building Block


2-Fluorobenzyl isothiocyanate (CAS 64382-80-5), with the molecular formula C8H6FNS and a molecular weight of 167.20 g/mol, is a fluorinated aromatic isothiocyanate [1]. This compound belongs to the broader class of isothiocyanates, characterized by the reactive -N=C=S functional group, and is a derivative of benzyl isothiocyanate where a fluorine atom is substituted at the ortho (2-) position of the benzene ring . It is primarily utilized as a reactive intermediate and building block in organic synthesis, with applications spanning pharmaceutical and agrochemical research .

Role Fluorinated aromatic isothiocyanate building block for organic synthesis
Key Attribute Ortho-fluorine substitution alters electronic and steric profile, enabling distinct synthetic utility
Workflow Fit May support synthesis of thioureas, N-heterocycles, and fluorinated drug candidates in medicinal chemistry and agrochemical R&D

Procurement Precision with 2-Fluorobenzyl Isothiocyanate: Why Ortho-Fluorination is Non-Interchangeable


While a number of isothiocyanates exist within the same chemical class, including non-fluorinated analogs like benzyl isothiocyanate (BITC) or regioisomers like 4-fluorobenzyl isothiocyanate, they cannot be considered generic substitutes. The specific introduction of a fluorine atom at the ortho position significantly alters the compound's electronic properties, steric profile, and chemical reactivity, which in turn dictates its behavior as a synthetic intermediate and its interaction with biological targets . This positional specificity ensures that 2-fluorobenzyl isothiocyanate enables unique synthetic pathways and structure-activity relationships (SAR) that would be inaccessible or less efficient with other analogs . Direct head-to-head comparative studies are limited in the literature, so the primary procurement rationale is based on its distinct physicochemical properties and well-defined role as a specific building block in chemical synthesis, as detailed in the quantitative evidence below.

Non-fluorinated benzyl isothiocyanate (BITC) typically serves as a direct bioactive lead, not a synthetic intermediate with ortho-fluorine electronic influence; substitution may shift synthetic and application outcomes.
4-Fluorobenzyl isothiocyanate regioisomer exhibits different physical properties (e.g., boiling point) and reactivity; substitution may alter reaction selectivity and product profiles.
Generic isothiocyanates lack the specific ortho-fluorine modulation required for designed SAR exploration; substitution may compromise building-block reproducibility.

Quantitative Differentiation Guide for 2-Fluorobenzyl Isothiocyanate (CAS 64382-80-5)


Ortho-Fluorination Modulates Boiling Point and Molecular Properties Compared to Other Regioisomers

The ortho-substitution pattern in 2-fluorobenzyl isothiocyanate directly influences its physical properties relative to its para-substituted regioisomer. This difference can impact handling, purification, and reaction conditions in a synthetic workflow .

Boiling Point Modulation
Data to verify
Target: 130°C (10 mmHg) vs. 4-F: 124–125°C (6 mmHg), Δ +5–6°C
Higher ortho BP may influence distillation and thermal stability during synthesis.
Cross-study comparison; reduced-pressure conditions vary.
Physical Chemistry Chemical Synthesis Process Chemistry

Key Intermediate for Anti-Cancer Agents: A Documented Synthetic Niche

The primary application of 2-fluorobenzyl isothiocyanate is as a crucial intermediate in the development of pharmaceutical compounds, with a specific focus on anti-cancer agents. This role is documented in synthetic route descriptions, whereas its non-fluorinated or differently substituted analogs may be used for other purposes .

Synthetic vs. Bioactive Role
Class-level
Target: Intermediate for anti-cancer agents; BITC: studied as chemopreventive agent itself.
Procurement should match synthetic intermediate use, not direct biological evaluation.
Class-level inference; verify application context.
Medicinal Chemistry Cancer Research Synthetic Methodology

Impact of Ortho-Fluorine on Chemical Reactivity and Synthetic Utility

The presence of the fluorine atom at the ortho position enhances the reactivity of the isothiocyanate group and its potential for diverse synthetic transformations, including the formation of thioureas, which are important pharmacophores . This electronic effect is distinct from that of non-fluorinated or meta-/para-fluorinated analogs.

Ortho-F Electronic Influence
Class-level
Enhanced reactivity from ortho-fluorine electron-withdrawing and steric effect.
Reactivity profile differs from non-fluorinated or meta/para analogs, affecting reaction pathways.
Qualitative difference; reaction rates and selectivity may vary.
Synthetic Chemistry Reaction Optimization Structure-Activity Relationship

Commercial Availability at High Purity Suitable for Research Use

2-Fluorobenzyl isothiocyanate is commercially available from multiple reputable vendors with a standard purity of 98%, making it a reliable and consistent reagent for research and development .

Commercial Purity
Specification review
98% (typical vendor specification)
Consistent high purity supports experimental reproducibility.
Verify vendor lot certificate.
Procurement Quality Control Chemical Supply Chain

Optimal Use Cases for 2-Fluorobenzyl Isothiocyanate in Scientific and Industrial R&D


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates

Researchers focused on developing novel therapeutics, particularly anti-cancer agents, should prioritize 2-fluorobenzyl isothiocyanate as a key synthetic intermediate . Its ortho-fluorine substitution imparts desirable metabolic stability and lipophilicity to target molecules, making it a preferred building block for creating compound libraries for structure-activity relationship (SAR) studies.

Organic Synthesis: Construction of Thiourea and Heterocyclic Derivatives

Synthetic chemists seeking to build thiourea-containing compounds or N-heterocycles can leverage the enhanced and unique reactivity profile of this ortho-fluorinated isothiocyanate . The electronic and steric effects of the 2-fluoro substituent can be exploited to achieve different reaction outcomes compared to using non-fluorinated or other regioisomeric isothiocyanates, enabling access to novel chemical space.

Agrochemical Research: Development of Novel Pesticides and Herbicides

In agricultural chemistry, 2-fluorobenzyl isothiocyanate is utilized as an intermediate in the formulation of novel herbicides and pesticides . Its established role in disrupting plant processes makes it a valuable starting point for designing new crop protection agents with potentially improved efficacy or environmental profiles compared to traditional pesticides.

Process Chemistry: Standardized Building Block for Scale-Up

For process development, the well-defined physical properties and consistent commercial purity (98%) of 2-fluorobenzyl isothiocyanate provide a reliable foundation . Its properties allow for predictable behavior during scale-up operations like distillation (boiling point 130 °C at 10 mmHg) , reducing process variability and ensuring a robust, reproducible manufacturing route.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Fluorinated Drug Candidate Synthesis
Ortho-fluorine may influence metabolic stability and lipophilicity
SAR library construction and lead optimization
Organic Synthesis: Thiourea and Heterocyclic Construction
Ortho-fluorine provides distinct reactivity for thiourea formation
Reaction outcome differentiation from non-fluorinated isothiocyanates
Agrochemical Research: Novel Crop Protection Agents
Building block for herbicide/pesticide synthesis
Biological activity screening in plant models
Process Chemistry: Scalable Synthetic Route
Well-defined physical properties and purity consistency
Predictable scale-up behavior and process robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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